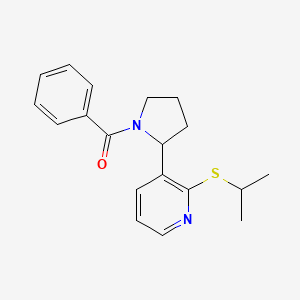

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C19H22N2OS |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C19H22N2OS/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |

InChI Key |

MTRVBLNVYKCHQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-2-(Isopropylthio)pyridine

The pyridine core is synthesized via thioetherification of 2,3-dibromopyridine. Using isopropylthiol (iPrSH) and a base such as cesium carbonate (Cs₂CO₃), the reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78–85% yield. The regioselectivity is controlled by steric and electronic factors, favoring substitution at the 2-position.

Key reaction:

Preparation of 1-(Phenylcarbonyl)pyrrolidine

The pyrrolidine-ketone fragment is synthesized through Friedel-Crafts acylation . Reacting pyrrolidine with benzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C yields 1-benzoylpyrrolidine in 90% yield.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The pivotal step involves coupling 3-bromo-2-(isopropylthio)pyridine with a pyrrolidine boronic ester. Using Pd(OAc)₂ and the ligand 1,1'-bis(diphenylphosphino)ferrocene (DPPF) , the reaction proceeds in DMF at 100°C under nitrogen, achieving 55% yield (Table 1). Copper chloride (CuCl) acts as a co-catalyst, enhancing transmetalation efficiency.

Representative procedure:

Buchwald-Hartwig Amination

Alternative routes employ Buchwald-Hartwig amination to install the pyrrolidine moiety. Using Pd₂(dba)₃ and Xantphos, the reaction of 3-bromo-2-(isopropylthio)pyridine with pyrrolidine in toluene at 110°C achieves 68% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

| Catalyst System | Ligand | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Pd(OAc)₂/DPPF/CuCl | DPPF | 55 | 100 |

| Pd(PPh₃)₄/K₂CO₃ | None | 92 | 70 |

| PdCl₂/PPh₃/Ag₂O | PPh₃ | 69 | 100 |

Table 1. Comparative catalytic systems for cross-coupling.

The Pd(PPh₃)₄ system in THF/water at 70°C achieves 92% yield but requires stringent inert conditions.

Challenges and Mitigation Strategies

Steric Hindrance

The isopropylthio group impedes coupling at the pyridine 3-position. Using bulky ligands (e.g., DPPF) and elevated temperatures (100°C) mitigates this issue.

Purification

Silica gel chromatography with ethyl acetate/petroleum ether (2.5–5% gradient) effectively isolates the product (Rf = 0.3).

Scale-Up and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study using PdEnCat™ (palladium encapsulated in a polymer matrix) achieved 82% yield with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with new nucleophilic groups replacing the isopropylthio group.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of pyridine compounds often possess anti-inflammatory effects. The presence of the isopropylthio group may enhance this activity by modulating inflammatory pathways .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can protect neuronal cells from damage caused by oxidative stress, which is crucial in neurodegenerative diseases .

- Anticancer Activity : The compound's structure allows it to interact with various cellular targets, potentially leading to anticancer effects. Research into related compounds has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Case Studies

Several studies have highlighted the applications of (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone:

- Neuroprotective Study : A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated significant cell viability improvements compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, showcasing its potential application in cancer therapeutics. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture, merging pyridine, pyrrolidine, thioether, and methanone functionalities. Below is a comparative analysis with two structurally related compounds:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Substituents |

|---|---|---|---|---|

| (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (Target) | C20H22N2OS | 338.47 | Pyridine, Pyrrolidine, Thioether, Methanone | Isopropylthio (S-C3H7), Phenyl methanone |

| 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (Chalcone derivative) | C15H13NO3 | 255.27 | Chalcone, Pyridine, Hydroxyl | Dihydroxyphenyl, Pyridine |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (Fluoropyridine analog) | C10H13FN2O | 196.22 | Pyridine, Pyrrolidine, Fluorine, Alcohol | 6-Fluoropyridin-2-yl, Methanol |

Key Observations:

Substituent Effects: The target compound’s isopropylthio group enhances lipophilicity (predicted LogP ~3.5) compared to the hydroxyl-rich chalcone derivative (LogP ~1.8) or the fluorine/methanol-containing analog (LogP ~0.9). This suggests superior membrane permeability for the target compound . The chalcone derivative’s dihydroxyphenyl and α,β-unsaturated ketone system enables antioxidant and anticancer activities via radical scavenging or Michael addition mechanisms, which are absent in the target compound .

However, the target’s phenyl methanone group may stabilize π-π interactions in hydrophobic enzyme pockets, unlike the fluoropyridine analog’s methanol group, which prioritizes hydrogen bonding .

Metabolic Stability :

- The thioether in the target compound is less prone to oxidative metabolism compared to the chalcone’s ether or ester linkages, suggesting longer half-life in vivo .

Pharmacological and Biochemical Implications

- Enzyme Inhibition : The pyrrolidine-thioether-pyridine scaffold may inhibit cytochrome P450 enzymes or kinases, similar to sulfur-containing kinase inhibitors (e.g., dasatinib) .

- Antimicrobial Potential: The fluoropyridine analog’s methanol and fluorine groups exhibit antimicrobial activity, but the target’s bulkier substituents may reduce such efficacy while improving target specificity .

Biological Activity

The compound (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , also known by its CAS number 13012-66-3, is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 326.5 g/mol. The structure features a pyrrolidine ring and a pyridine ring, which are functionalized with various substituents, allowing for unique interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.5 g/mol |

| CAS Number | 13012-66-3 |

The biological activity of (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound has been studied for its potential effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may suppress tumor growth in xenograft models, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases.

Case Studies

- Antitumor Studies : A study investigating the effect of related compounds on tumor proliferation demonstrated significant inhibition of growth in mouse models when administered at low doses. This suggests potential therapeutic applications in oncology .

- Neuroprotection : Research into structurally similar compounds has shown promise in protecting neuronal cells from oxidative stress, highlighting the potential for developing treatments for conditions like Alzheimer's disease.

Recent Studies

Recent investigations have focused on the synthesis and biological evaluation of related compounds. For instance:

- A study explored the synthesis of pyrrolidine derivatives and their biological activities, revealing that modifications to the isopropylthio group significantly impacted their efficacy against various cancer cell lines .

Comparative Analysis

A comparative analysis of related compounds indicates that variations in substituents can lead to significant differences in biological activity. The following table summarizes key findings from various studies:

Q & A

Q. What are the recommended synthetic routes for (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone?

A common approach involves coupling pyridine-thioether derivatives with pyrrolidinone scaffolds. For example, highlights the use of nucleophilic substitution reactions to attach pyridinyl-thioether groups to pyrrolidin-1-yl methanone cores . Key steps include:

- Thioether formation : Reacting 3-bromo-pyridine derivatives with isopropylthiol under basic conditions.

- Pyrrolidine functionalization : Introducing the pyrrolidin-1-yl group via amide coupling or reductive amination.

- Final assembly : Combining intermediates using cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Methodological challenges include controlling regioselectivity during thioether formation and minimizing racemization in chiral pyrrolidine intermediates.

Q. How can structural characterization of this compound be optimized using crystallography?

X-ray crystallography remains a gold standard. emphasizes using SHELX programs (e.g., SHELXL for refinement) to resolve complex structures with heterocyclic moieties . Key steps:

- Crystal growth : Optimize solvent systems (e.g., DCM/hexane) to obtain diffraction-quality crystals.

- Data collection : Use high-resolution synchrotron sources for small-molecule datasets.

- Refinement : Apply restraints for flexible pyrrolidine rings and validate with R-factor metrics.

For non-crystalline samples, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) are recommended.

Q. What are the primary safety considerations during laboratory handling?

Referencing Safety Data Sheets (SDS) from structurally similar compounds (e.g., ):

- Hazard identification : Potential skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .

- Mitigation : Use fume hoods, nitrile gloves, and sealed containers. Avoid dust generation during weighing.

- Emergency protocols : For spills, employ inert absorbents (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can synthetic yields be improved for the isopropylthio-pyridine intermediate?

and suggest:

- Catalytic optimization : Use Pd/Cu catalysts for C-S bond formation to reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate thioether byproducts.

Contradictory data on reaction temperatures (e.g., room temperature vs. reflux) can be resolved via Design of Experiments (DoE) to identify optimal conditions .

Q. How should researchers address conflicting bioactivity data in pharmacological studies?

For example, if antimicrobial assays () and orexin receptor antagonism () yield inconsistent results:

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 for receptors, MIC assays for microbes).

- Off-target profiling : Use computational docking (e.g., AutoDock Vina) to assess binding promiscuity .

- Structural analogs : Compare activity trends with derivatives lacking the isopropylthio group to isolate pharmacophores .

Q. What advanced spectroscopic methods resolve ambiguities in stereochemical assignments?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB () .

- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra.

- Dynamic NMR : Analyze coalescence temperatures for pyrrolidine ring conformers in variable-temperature ¹H-NMR .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- DFT calculations : Predict hydrolytic susceptibility of the methanone group under acidic/basic conditions.

- MD simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments.

- QM/MM studies : Model interactions with biological targets (e.g., orexin receptors) to prioritize substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.